Chlorouvedalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Chlorouvedalin can be synthesized through various synthetic routes. One common method involves the use of specific reagents and reaction conditions to achieve the desired product. The preparation method for in vivo formula includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and stability of the compound.

Analyse Chemischer Reaktionen

Chlorouvedalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of this compound, while reduction reactions may produce reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chlorouvedalin has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying various chemical reactions and mechanisms. In biology, it is utilized to investigate its effects on cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .

Wirkmechanismus

The mechanism of action of Chlorouvedalin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in gene expression, protein activity, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Chlorouvedalin can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include flavonoids and other natural products with similar chemical structures and biological activities . Compared to these compounds, this compound may exhibit distinct properties, such as higher potency, different mechanisms of action, or unique applications in specific research areas. This comparison helps to understand the advantages and limitations of this compound in various scientific contexts.

Biologische Aktivität

Chlorouvedalin, a sesquiterpene compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

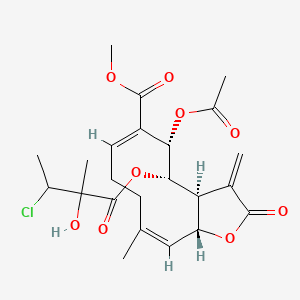

Chemical Structure and Properties

This compound is classified under sesquiterpenes, which are known for their complex structures and varied biological activities. The compound is characterized by the following chemical properties:

- CAS Number : 24694-80-2

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 240.35 g/mol

The biological activity of this compound is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines and its potential efficacy against parasitic infections.

Cytotoxicity

This compound exhibits significant cytotoxicity against several cancer cell lines, including:

- HeLa Cells : IC50 values indicate effective inhibition of cell proliferation.

- HL-60 Cells : Demonstrated apoptosis induction.

- Murine B16-F10 Melanoma Cells : Showed notable growth inhibition.

In a comparative study, this compound's IC50 values were measured alongside other compounds, revealing its potency:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.17 | HeLa |

| Uvedalin | 3.34 | HL-60 |

| Enhydrin | 9.02 | B16-F10 |

These values suggest that this compound has a comparable or superior effect relative to other known cytotoxic agents.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that:

- This compound exhibited trypanocidal activity with an IC50 value of 1.09 µM against epimastigote forms.

- It effectively inhibited the replication of intracellular amastigotes with an IC50 value of 3.34 µM.

These findings highlight the potential of this compound as a lead compound for developing new treatments for parasitic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

-

Study on Cytotoxic Effects :

- A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.

- The selectivity index was calculated to assess the safety profile in normal cells (e.g., Vero cells), showing that this compound has a favorable therapeutic index.

-

Antiparasitic Efficacy :

- Another research focused on the antiparasitic activity against T. cruzi, showing that treatment with this compound significantly reduced parasite replication rates in vitro.

- The study concluded that sesquiterpene lactones like this compound could be promising candidates for further drug development targeting Chagas disease.

Eigenschaften

IUPAC Name |

methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXRLMULBZGQJI-VXIIXAFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.